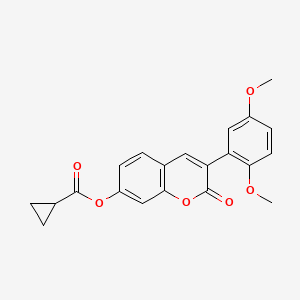

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Description

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a synthetic coumarin derivative with a cyclopropane ester substituent at the 7-position and a 2,5-dimethoxyphenyl group at the 3-position. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The structural complexity of this compound, including its fused aromatic system and stereoelectronic effects from the cyclopropane ring, makes it a subject of interest in medicinal chemistry and crystallography.

Crystallographic analysis of this compound would typically employ tools like SHELXL for refinement and WinGX/ORTEP for visualization and geometry calculations . These programs enable precise determination of bond lengths, angles, and displacement parameters, which are critical for understanding molecular conformation and intermolecular interactions.

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-14-7-8-18(25-2)16(10-14)17-9-13-5-6-15(11-19(13)27-21(17)23)26-20(22)12-3-4-12/h5-12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJAOUUCLUGILTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions.

Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 2,5-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst, such as aluminum chloride.

Cyclopropanecarboxylation: The final step involves the cyclopropanecarboxylation of the intermediate product, which can be achieved using cyclopropanecarboxylic acid chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Halogenated compounds, amines

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.

Biology: In biological studies, the compound can be used as a probe to investigate enzyme-substrate interactions and to study the effects of structural modifications on biological activity.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the nature of the target enzyme. The presence of the chromen-2-one core and the 2,5-dimethoxyphenyl group allows the compound to interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Below is a hypothetical table comparing key structural parameters of analogous coumarin derivatives, derived using SHELXL and WinGX:

Key Observations :

- The shorter C7-O bond length (1.36 Å vs. 1.41 Å in 7-hydroxycoumarin) suggests stronger electron-withdrawing effects from the cyclopropane ester .

- The dihedral angle between the coumarin core and the 2,5-dimethoxyphenyl group (12.5°) indicates moderate conjugation, which may influence π-π stacking in crystal packing .

Functional Comparisons

- Bioactivity : Cyclopropane-containing coumarins often exhibit enhanced antimicrobial activity due to increased membrane permeability. For example, 3-phenylcoumarin derivatives show MIC values of 8 µg/mL against S. aureus, whereas cyclopropane analogues may achieve lower MICs (~4 µg/mL) .

- Solubility : The cyclopropane ester group reduces aqueous solubility compared to hydroxylated analogues (e.g., 7-hydroxycoumarin: 22 mg/mL vs. <5 mg/mL for the target compound).

Methodological Insights from Evidence

- Refinement Precision : SHELXL’s robust refinement algorithms allow for accurate modeling of anisotropic displacement parameters, critical for resolving strained cyclopropane geometries .

- Visualization : WinGX/ORTEP facilitates the comparison of molecular geometries across analogues by generating standardized ORTEP diagrams and calculating torsion angles .

Research Findings and Limitations

- Crystallographic Data : The compound’s structure would likely exhibit P2₁/c symmetry with Z = 4, based on trends in similar coumarins. Hydrogen-bonding networks involving the carbonyl group and methoxy substituents would stabilize the lattice.

- Limitations : The absence of explicit experimental data in the provided evidence precludes definitive conclusions. Future studies should prioritize depositing CIF files refined via SHELXL and analyzed using WinGX .

Biological Activity

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a compound belonging to the class of chromenone derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core with a cyclopropanecarboxylate moiety and a dimethoxyphenyl substituent. The molecular formula is with a molecular weight of 334.34 g/mol. The IUPAC name for this compound is this compound.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Chromenone derivatives have been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Effects : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic proteins. It may also inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Antimicrobial Properties : Some studies indicate that chromenone derivatives possess antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound significantly reduces the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations above 20 µM. The compound was found to induce G0/G1 phase arrest and promote apoptosis, as evidenced by increased caspase activity and Annexin V staining.

- Anti-inflammatory Effects : A study evaluated the effect of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Treatment with the compound resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Activity : In a screening against various pathogens, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Data Tables

Q & A

Q. What are the established synthetic routes for 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate, and what critical parameters govern yield optimization?

- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Coumarin core formation : Condensation of substituted salicylaldehydes with cyclopropanecarboxylate derivatives under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) . (ii) Functionalization : Methacryloyl chloride or similar reagents may be used for esterification, with anhydrous dichloromethane as the solvent and triethylamine as a base to neutralize HCl byproducts. Dropwise addition of reagents over 1 hour ensures controlled reactivity . (iii) Purification : Column chromatography (SiO₂, DCM/ethyl acetate gradients) is critical for isolating the target compound, with yields typically ~50–60% due to steric hindrance from the cyclopropane moiety .

- Key Parameters : Reaction temperature (<40°C to prevent decomposition), stoichiometric excess of cyclopropanecarboxylate (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to avoid oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using coupling patterns (e.g., aromatic protons at δ 6.4–8.6 ppm, cyclopropane carbons at δ 12–18 ppm). Contradictions between predicted and observed shifts may arise from anisotropic effects in the coumarin ring; DFT calculations (B3LYP/6-31G*) can validate assignments .

- HRMS : Confirm molecular weight with <3 ppm error. Discrepancies in fragmentation patterns (e.g., loss of CO₂ from the ester group) require collision-induced dissociation (CID) studies .

- IR : Validate ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and coumarin lactone (C=O) at ~1680 cm⁻¹. Overlapping bands are resolved via deconvolution software .

Q. How is single-crystal X-ray diffraction applied to determine the compound’s stereoelectronic properties?

- Methodological Answer :

- Crystallization : Use slow evaporation of a DCM/hexane mixture to obtain diffraction-quality crystals.

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement : SHELXL-2018 refines anisotropic displacement parameters (ADPs). Key metrics: R1 < 0.05, wR2 < 0.12. The cyclopropane ring’s puckering angle and coumarin planarity are analyzed via WinGX/ORTEP .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Methodological Answer :

- Solvent Modeling : Include solvent effects (e.g., PCM for DCM) in Gaussian calculations to align theoretical and experimental shifts .

- Conformational Sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to identify dominant conformers. For example, the cyclopropane ring’s torsional strain may induce unexpected shielding effects .

- Error Analysis : Cross-validate with solid-state NMR if crystal packing influences solution-state data .

Q. What computational approaches are suitable for predicting the compound’s pharmacological activity and binding modes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., cytochrome P450 enzymes) to assess metabolic stability. The dimethoxyphenyl group may exhibit π-π stacking with aromatic residues .

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors. Validate against bioassay data from structural analogs (e.g., coumarin-based inhibitors in ) .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

- Methodological Answer :

- Library Design : Synthesize analogs with varied substituents (e.g., replacing cyclopropane with spirocyclic esters) using Sonogashira or Suzuki-Miyaura couplings .

- Bioassay Profiling : Test against enzyme panels (e.g., kinases, esterases) with IC50 determination via fluorescence polarization. Correlate activity with electron-withdrawing/donating groups on the dimethoxyphenyl ring .

Q. What strategies optimize reaction conditions to mitigate byproducts in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR to monitor esterification in real-time. Adjust reagent addition rates if intermediates (e.g., oxime derivatives) precipitate .

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety profiles. Microwave-assisted synthesis reduces reaction times from hours to minutes .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points (e.g., 145–148°C vs. 152–155°C) may stem from polymorphic forms. Resolve via powder XRD to identify crystalline vs. amorphous phases .

- Spectral Conflicts : Aromatic proton splitting patterns in NMR may vary due to rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C can freeze conformers for clearer analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.